1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea is an organic compound that features a benzo[b]thiophene moiety, a propan-2-yl group, and a methoxyphenethyl group linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea typically involves the following steps:
Formation of the Benzo[b]thiophene Intermediate: The benzo[b]thiophene core can be synthesized via cyclization reactions involving thiophenol and suitable acetylenic compounds under acidic or basic conditions.
Alkylation: The benzo[b]thiophene intermediate is then alkylated with a propan-2-yl halide in the presence of a base such as potassium carbonate or sodium hydride to introduce the propan-2-yl group.
Urea Formation: The final step involves the reaction of the alkylated benzo[b]thiophene with 4-methoxyphenethyl isocyanate to form the urea linkage. This reaction is typically carried out in an inert solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential pharmacological properties could be investigated for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In material science, the compound could be used in the development of new materials with specific electronic or optical properties. Its structural features might contribute to the design of advanced polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The benzo[b]thiophene moiety could play a role in π-π stacking interactions, while the urea group might form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[b]thiophen-3-yl)urea: Lacks the propan-2-yl and methoxyphenethyl groups, potentially resulting in different biological activity and chemical reactivity.
1-(1-(Benzo[b]thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea: Similar structure but with an ethyl group instead of a propan-2-yl group, which could affect its steric and electronic properties.
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-phenethylurea: Lacks the methoxy group, which might influence its solubility and interaction with biological targets.
Uniqueness
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea is unique due to the combination of its benzo[b]thiophene core, propan-2-yl group, and methoxyphenethyl group. This specific arrangement of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-15(13-17-14-26-20-6-4-3-5-19(17)20)23-21(24)22-12-11-16-7-9-18(25-2)10-8-16/h3-10,14-15H,11-13H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQZRUIHFPRSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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